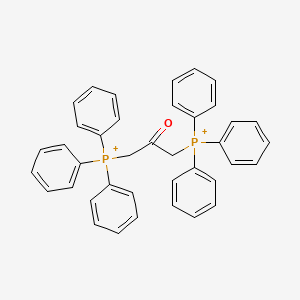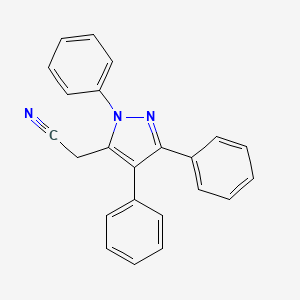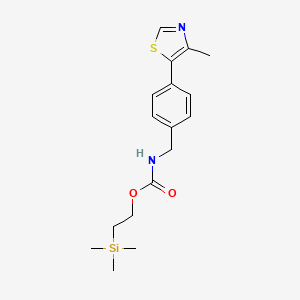
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester is an organophosphorus compound known for its use as an insecticide and nematicide. It is characterized by the presence of a phosphorothioate group bonded to a 2,4-dichlorophenyl and an ethyl ester group. This compound is known for its effectiveness in pest control and has been widely studied for its chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester can be synthesized through the reaction of O,O-diethyl phosphorochloridothioate with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom in the phosphorochloridothioate by the phenoxide ion derived from 2,4-dichlorophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates with higher oxidation states.
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form phosphoric acid derivatives and 2,4-dichlorophenol.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids and bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Oxidation: Produces phosphorothioates with higher oxidation states.
Hydrolysis: Yields phosphoric acid derivatives and 2,4-dichlorophenol.
Substitution: Results in the formation of new phosphorothioate esters with different substituents.
科学的研究の応用
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Investigated for potential therapeutic applications due to its biochemical activity.
Industry: Widely used as an insecticide and nematicide in agricultural practices.
作用機序
The primary mechanism of action of phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester is through the inhibition of the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests.
類似化合物との比較
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester can be compared with other similar organophosphorus compounds such as:
Profenofos: Another organophosphate insecticide with a similar mechanism of action but different substituents.
Prothiofos: Shares a similar structure and is also used as an insecticide.
Bromophos-ethyl: Another related compound with similar pesticidal properties.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its effectiveness as an acetylcholinesterase inhibitor and its stability under various conditions make it a valuable compound in pest control and scientific research.
特性
CAS番号 |
61341-75-1 |
|---|---|
分子式 |
C8H9Cl2O3PS |
分子量 |
287.10 g/mol |
IUPAC名 |
(2,4-dichlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9Cl2O3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15) |
InChIキー |
UNHPBFAZGIASKJ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(O)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)





![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)




![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)
